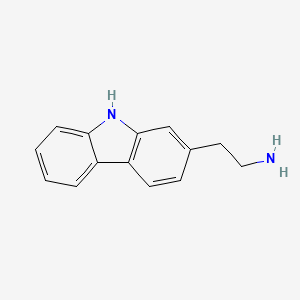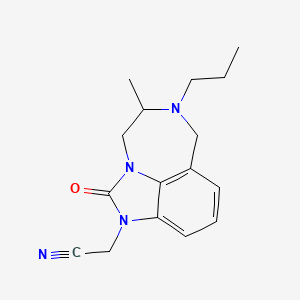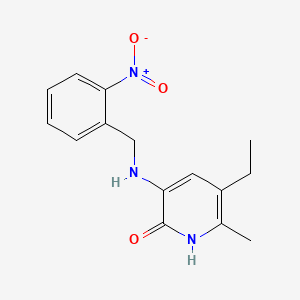
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)- is a complex organic compound characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and nitrophenylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)- typically involves multi-step organic reactions. One common route starts with the preparation of the pyridinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the attachment of the 2-nitrophenylmethyl group via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used for reducing nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)- exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The nitrophenyl group can play a crucial role in binding to target sites, while the pyridinone core may be involved in stabilizing the compound’s interaction with its molecular targets.
相似化合物的比较
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the nitrophenyl group, which may result in different biological activity.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((phenyl)methyl)amino-: Contains a phenyl group instead of a nitrophenyl group, potentially altering its reactivity and applications.
Uniqueness: The presence of the 2-nitrophenylmethyl group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-nitrophenyl)methyl)amino)- distinguishes it from similar compounds, potentially enhancing its reactivity and specificity in various applications. This unique substitution pattern can influence the compound’s physical and chemical properties, making it a valuable molecule for targeted research and development.
属性
CAS 编号 |
145901-81-1 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
5-ethyl-6-methyl-3-[(2-nitrophenyl)methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C15H17N3O3/c1-3-11-8-13(15(19)17-10(11)2)16-9-12-6-4-5-7-14(12)18(20)21/h4-8,16H,3,9H2,1-2H3,(H,17,19) |
InChI 键 |
TYOSQPFZNSZNQM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


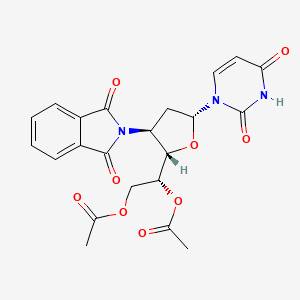

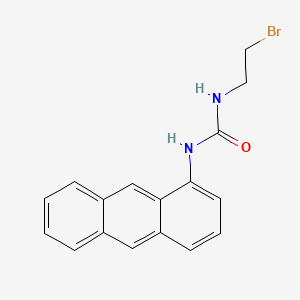
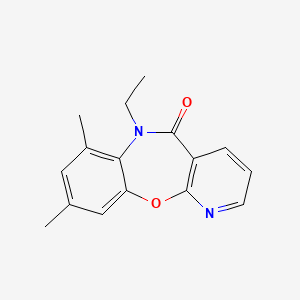
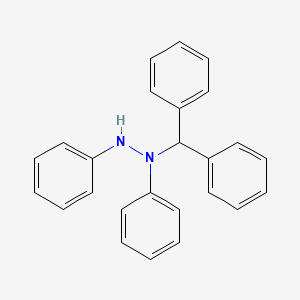
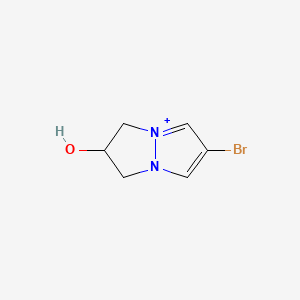

![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)


![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)
